4-Chloro-3-hydroxybutyronitrile
Overview
Description
4-Chloro-3-hydroxybutyronitrile is a chemical compound that has garnered attention in various research studies due to its potential as a precursor for pharmacologically valuable products, such as L-carnitine. It is a versatile intermediate in fine chemistry and is used in the synthesis of chiral pharmaceuticals, insect pheromones, and other biologically significant compounds .
Synthesis Analysis
The synthesis of 4-Chloro-3-hydroxybutyronitrile and its derivatives has been explored through different methods. One approach involves the reaction of 3-bromo-1-propanol with Et4N(CN) to yield 4-hydroxybutyronitrile, which can undergo further reactions to form various complexes . Another method includes the asymmetric hydrogenation of ethyl 4-chloro-acetoacetate to produce ethyl (R)-4-chloro-3-hydroxybutyrate with high enantioselectivity using a microfluidic chip reactor . Additionally, microbial resolution has been employed to prepare optically active isomers of 4-chloro-3-acetoxybutyronitrile and 4-chloro-3-hydroxybutyronitrile using the resting cells of bacteria, achieving high enantiomeric excess .
Molecular Structure Analysis
The molecular structure of 4-Chloro-3-hydroxybutyronitrile and its derivatives has been characterized using various analytical techniques. Infrared (IR) spectroscopy data suggest the presence of broad absorption bands indicative of functional groups such as O-H and C=O, which are involved in hydrogen bonding. The IR and Raman spectra have been used to propose both monomer and dimer models to explain the observed features, with evidence of strong hydrogen bonding in the compound .
Chemical Reactions Analysis
4-Chloro-3-hydroxybutyronitrile undergoes various chemical reactions, including cyclization, substitution, and microbial resolution. Cyclization reactions have been promoted by palladium(II) to form 2-iminotetrahydrofuran derivatives . Substitution reactions have been observed with nucleophiles leading to the formation of different complexes . Microbial resolution has been used to selectively hydrolyze ester functions and dehalogenate to obtain enantiomerically enriched products .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-3-hydroxybutyronitrile derivatives are influenced by their molecular structure. The presence of chloro and hydroxy groups contributes to the compound's reactivity and its ability to form hydrogen bonds, which affect its spectroscopic characteristics and reactivity in chemical reactions. The compound's enantiomers are important as chiral building blocks due to their distinct physical and chemical properties, which are crucial for the synthesis of various pharmacologically important compounds .
Scientific Research Applications
Biocatalytic Synthesis of Optically Pure Vic-Halohydrins
- Scientific Field : Applied Microbiology and Biotechnology .
- Application Summary : 4-Chloro-3-hydroxybutyronitrile (CHBE) is used in the biocatalytic synthesis of optically pure vic-halohydrins . These are valuable building blocks for the synthesis of various natural products and pharmaceuticals .
- Methods of Application : The biocatalytic synthesis involves asymmetric reductions catalyzed by ketoreductases, kinetic resolution catalyzed using lipases or esterases, stereoselective biotransformation catalyzed by halohydrin dehalogenases, asymmetric hydroxylation catalyzed by cytochrome P450 monooxygenases, asymmetric dehalogenation catalyzed by haloalkane dehalogenases, and aldehyde condensation catalyzed by aldolases .
- Results or Outcomes : In one biotransformation, ®-4-chloro-3-hydroxybutyronitrile (CHBE) was produced in 95.2% enantiomeric excess (ee), with a yield of 65% .
Production of Chiral 3-Hydroxy-γ-Butyrolactones
- Scientific Field : Applied Microbiology and Biotechnology .
- Application Summary : 4-Chloro-3-hydroxybutyronitrile is used in the production of chiral 3-hydroxy-γ-butyrolactones and structurally related chemicals . These compounds are important targets for chiral building blocks in synthetic organic chemistry .
- Methods of Application : The production involves biocatalysis (microbial and chemoenzymatic) and chemical methods involving selective hydrogenation of carbohydrate-based starting materials .
- Results or Outcomes : The report did not provide specific quantitative data or statistical analyses .
Synthesis of R (-)-Carnitine
- Scientific Field : Organic Chemistry .
- Application Summary : 4-Chloro-3-hydroxybutyronitrile is used as a chiral building block in the synthesis of R (-)-carnitine .
- Methods of Application : The specific methods of application or experimental procedures were not provided .
- Results or Outcomes : The report did not provide specific quantitative data or statistical analyses .
Synthesis of Hydroxypyrrolidinones
- Scientific Field : Organic Chemistry .
- Application Summary : 4-Chloro-3-hydroxybutyronitrile is used in the synthesis of hydroxypyrrolidinones, which are used as carbapenem precursors .
- Methods of Application : The specific methods of application or experimental procedures were not provided .
- Results or Outcomes : The report did not provide specific quantitative data or statistical analyses .
Preparation of Atorvastatin Precursors
- Scientific Field : Organic Chemistry .
- Application Summary : 4-Chloro-3-hydroxybutyronitrile is used in the preparation of atorvastatin (A791750) precursors .
- Methods of Application : The specific methods of application or experimental procedures were not provided .
- Results or Outcomes : The report did not provide specific quantitative data or statistical analyses .
Synthesis of (-)-Carnitine and (-)-γ-amino-β-hydroxybutyric Acid
- Scientific Field : Organic Chemistry .
- Application Summary : 4-Chloro-3-hydroxybutyronitrile is used as a chiral reagent in asymmetric catalysis in organic synthesis. It has been used in the synthesis of (-)-Carnitine and (-)-γ-amino-β-hydroxybutyric acid .
- Methods of Application : The specific methods of application or experimental procedures were not provided .
- Results or Outcomes : The report did not provide specific quantitative data or statistical analyses .
Synthesis of Hydroxypyrrolidinones
- Scientific Field : Organic Chemistry .
- Application Summary : 4-Chloro-3-hydroxybutyronitrile is used in the synthesis of hydroxypyrrolidinones, which are used as carbapenem precursors .
- Methods of Application : The specific methods of application or experimental procedures were not provided .
- Results or Outcomes : The report did not provide specific quantitative data or statistical analyses .
Preparation of Atorvastatin Precursors
- Scientific Field : Organic Chemistry .
- Application Summary : 4-Chloro-3-hydroxybutyronitrile is used in the preparation of atorvastatin (A791750) precursors .
- Methods of Application : The specific methods of application or experimental procedures were not provided .
- Results or Outcomes : The report did not provide specific quantitative data or statistical analyses .
Synthesis of (-)-Carnitine and (-)-γ-amino-β-hydroxybutyric Acid
- Scientific Field : Organic Chemistry .
- Application Summary : 4-Chloro-3-hydroxybutyronitrile is used as a chiral reagent in asymmetric catalysis in organic synthesis. It has been used in the synthesis of (-)-Carnitine and (-)-γ-amino-β-hydroxybutyric acid .
- Methods of Application : The specific methods of application or experimental procedures were not provided .
- Results or Outcomes : The report did not provide specific quantitative data or statistical analyses .
Safety And Hazards
4-Chloro-3-hydroxybutyronitrile is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-chloro-3-hydroxybutanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClNO/c5-3-4(7)1-2-6/h4,7H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBPNZDUNCZWFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C(CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80883297 | |
Record name | Butanenitrile, 4-chloro-3-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80883297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-hydroxybutyronitrile | |
CAS RN |
105-33-9 | |
Record name | 4-Chloro-3-hydroxybutanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanenitrile, 4-chloro-3-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105339 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanenitrile, 4-chloro-3-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanenitrile, 4-chloro-3-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80883297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-3-hydroxybutyronitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.989 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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